molecular formula C10H9NO B12364556 8-methyl-4aH-quinolin-2-one

8-methyl-4aH-quinolin-2-one

Cat. No.: B12364556
M. Wt: 159.18 g/mol
InChI Key: OGXATHLJIMFUOW-UHFFFAOYSA-N
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Description

8-Methyl-4aH-quinolin-2-one is a bicyclic heterocyclic compound featuring a quinoline backbone with a methyl substituent at the 8-position and a ketone group at the 2-position. Its structural framework enables diverse chemical modifications, particularly at the 4-position, which is highly reactive due to electron-deficient character.

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

8-methyl-4aH-quinolin-2-one

InChI

InChI=1S/C10H9NO/c1-7-3-2-4-8-5-6-9(12)11-10(7)8/h2-6,8H,1H3

InChI Key

OGXATHLJIMFUOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2C1=NC(=O)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-4aH-quinolin-2-one can be achieved through several methods. One common approach involves the cyclization of o-alkenylanilines using a substoichiometric amount of copper(II) acetate and air as the terminal oxidant, with palladium(II) acetate as a catalyst and carbon monoxide as the carbonyl source . This method is efficient and can be performed under mild conditions.

Another method involves the use of Friedländer quinoline synthesis, which is a classical approach for constructing quinoline derivatives. This method typically involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst .

Industrial Production Methods

For industrial production, green and sustainable methods are preferred. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as ionic liquids and clay . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-methyl-4aH-quinolin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolin-2-one derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

8-methyl-4aH-quinolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-methyl-4aH-quinolin-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death .

Comparison with Similar Compounds

Structural Analogues and Reactivity

4-Chloro-8-methylquinolin-2(1H)-one
  • Structure : Chlorine at the 4-position, methyl at the 8-position.
  • Reactivity: Undergoes nucleophilic substitution (e.g., with thiourea, hydrazine, azide) to yield sulfanyl (6), hydrazino (8), azido (10), and amino (12) derivatives .
  • Key Difference: The electron-withdrawing chlorine enhances electrophilicity at C-4 compared to unsubstituted 8-methyl-4aH-quinolin-2-one, accelerating nucleophilic attacks .
8-Methyl-4-sulfanylquinolin-2(1H)-one (6)
  • Synthesis: Reaction of 4-chloro-8-methylquinolin-2(1H)-one with thiourea at 170–190°C .
4-Amino-8-methylquinolin-2(1H)-one (12)
  • Synthesis : Amination of 4-chloro precursor .
  • Bioactivity: Amino derivatives often exhibit enhanced solubility and bioavailability compared to halogenated analogues .
8-Fluoro-2-methylquinolin-4(1H)-one
  • Structure : Fluorine at the 8-position instead of methyl.
  • Impact : Fluorine’s electronegativity increases metabolic stability and lipophilicity, influencing pharmacokinetics .

Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Key Spectral Data (NMR, IR)
8-Methyl-4aH-quinolin-2-one 8-CH₃, 2-C=O ~189.2 ¹H NMR: δ 2.5 (s, 3H, CH₃), δ 6.8–8.2 (aromatic)
4-Chloro-8-methylquinolin-2(1H)-one 4-Cl, 8-CH₃ 209.6 ¹³C NMR: δ 125.5 (C-Cl), IR: 1680 cm⁻¹ (C=O)
8-Methyl-4-sulfanylquinolin-2(1H)-one (6) 4-SH, 8-CH₃ 207.3 IR: 2550 cm⁻¹ (S-H stretch)
4-Amino-8-methylquinolin-2(1H)-one (12) 4-NH₂, 8-CH₃ 190.2 ¹H NMR: δ 5.1 (s, 2H, NH₂)
8-Fluoro-2-methylquinolin-4(1H)-one 8-F, 2-CH₃, 4-C=O 191.2 ¹⁹F NMR: δ -115 ppm

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